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Cat. No.: B610817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SGI-7079 is a selective, orally active, ATP-competitive inhibitor of the Axl receptor tyrosine

kinase.[1][2] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases

and its overexpression and activation are implicated in various aspects of cancer pathogenesis,

including proliferation, survival, migration, invasion, and therapeutic resistance.[3][4] This

technical guide provides a comprehensive summary of the preclinical data available for SGI-
7079, including its in vitro and in vivo efficacy, mechanism of action, and key experimental

methodologies.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of SGI-7079.

Table 1: In Vitro Activity of SGI-7079
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Parameter Value
Cell
Line/System

Conditions Reference

IC50 58 nM
In vitro kinase

assay
N/A [1][2]

Ki 5.7 nM AXL kinase N/A [1]

EC50 100 nM

HEK293T cells

expressing

human AXL

Inhibition of

Gas6-induced

Axl

phosphorylation

[1]

IC50 0.43 µM

SUM149

(Inflammatory

Breast Cancer)

72 hours [2]

IC50 0.16 µM
KPL-4 (Breast

Cancer)
72 hours [2]

Table 2: In Vivo Efficacy of SGI-7079
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Cancer Model Animal Model
Dosing
Regimen

Outcome Reference

Non-Small Cell

Lung Cancer

(NSCLC)

NCr-nu/nu

female mice with

A549 xenografts

10, 25, 50 mg/kg,

p.o.

Dose-dependent

tumor growth

inhibition; 67%

inhibition at max

dose.

[1]

Inflammatory

Breast Cancer

Mice with

SUM149

subcutaneous

xenografts

50 mg/kg, p.o., 5

days/week for 2

weeks

Significant tumor

growth inhibition

and prolonged

survival.

[2]

Ovarian Cancer

C57BL/6 mice

with ID8

peritoneal model

50 mg/kg, p.o., 5

days/week for 2

weeks (in

combination with

anti-PD-1)

Induced tumor

eradication in

one-third of mice

and long-term

survival.

[2]

Ovarian Cancer

Syngeneic

C57BL/6 mice

vs. nude mice

with ID8 tumors

N/A

Greater

antitumor effect

in syngeneic

mice (median

survival 56 days)

vs. nude mice

(median survival

35.5 days),

suggesting an

immune-

mediated effect.

[5]

Note: Detailed pharmacokinetic and pharmacodynamic parameters such as Cmax, Tmax, half-

life, and AUC are not readily available in the public domain from the conducted searches.

Experimental Protocols
Inhibition of Axl Activation in HEK293T Cells
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Cell Culture and Transfection: HEK-293 cells are transiently transfected with a plasmid

containing the human Axl gene using electroporation. Transfected cells are incubated in

standard media with 10% FBS for 24 hours.[1]

Treatment: Cells are treated with SGI-7079 at various concentrations (e.g., 0.03, 0.1, 0.3, 1,

3 µmol/L) for 10 minutes.[1]

Stimulation and Lysis: Five minutes before lysis, cells are stimulated with Gas6-containing

conditioned media to induce Axl phosphorylation.[1]

Analysis: Cell lysates are analyzed to determine the level of Axl phosphorylation, typically by

Western blot.

Cell Proliferation Assay (MTT Assay)
Cell Plating: Cancer cell lines (e.g., SUM149, KPL-4) are plated in 96-well plates at a density

of 5 x 10³ cells per well.[3]

Treatment: Cells are treated with SGI-7079 at various concentrations.[3]

Incubation: Cells are incubated for a specified period, typically 72 hours.[2][3]

MTT Addition and Measurement: MTT reagent is added to each well, and after an incubation

period, the resulting formazan crystals are dissolved. The absorbance is measured at 490

nm using a microplate reader.[3]

Data Analysis: The percentage of cell survival is calculated as the relative absorbance of

treated cells versus untreated controls.[3]

Cell Migration and Invasion Assays
Cell Culture and Treatment: SUM149 cells are cultured and treated with SGI-7079 (e.g., 0.25

µM, 0.5 µM) for 18 hours.[2] For invasion assays, cells are plated in the upper chamber of a

Matrigel-coated transwell insert. For migration assays, a scratch wound is created in a

confluent cell monolayer.

Incubation: Cells are incubated to allow for migration or invasion.
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Analysis: Migrated or invaded cells are stained and counted. For wound healing assays,

images of the scratch are taken at different time points to measure the rate of wound closure.

[5]

In Vivo Xenograft Studies
Animal Models: NCr-nu/nu female mice or other appropriate strains are used.[1]

Tumor Implantation: Cancer cells (e.g., A549, SUM149) are injected subcutaneously into the

flanks of the mice.[1][2]

Treatment: Once tumors reach a certain size, mice are randomized into treatment and

control groups. SGI-7079 is administered orally (p.o.) at specified doses and schedules.[1][2]

Monitoring: Tumor volume and body weight are measured regularly.[5]

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size, and tumors are excised for further analysis. Survival is also monitored.[2][5]

Signaling Pathways and Experimental Workflows
SGI-7079 Mechanism of Action: Axl Signaling Inhibition
SGI-7079 exerts its anticancer effects by inhibiting the Axl receptor tyrosine kinase. Upon

binding of its ligand, Gas6, Axl dimerizes and autophosphorylates, activating downstream

signaling pathways that promote cell proliferation, survival, migration, and invasion.[4][6] SGI-
7079 blocks this initial activation step.
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Caption: SGI-7079 inhibits Axl, blocking downstream pro-tumorigenic signaling.

Experimental Workflow: In Vitro Proliferation Assay
The following diagram illustrates the typical workflow for assessing the effect of SGI-7079 on

cancer cell proliferation in vitro.

Start Plate Cancer Cells
(e.g., 96-well plate)

Add SGI-7079
(Varying Concentrations)

Incubate
(e.g., 72 hours) Add MTT Reagent Measure Absorbance Analyze Data

(Calculate IC50) End

Click to download full resolution via product page

Caption: Workflow for determining the IC50 of SGI-7079 on cancer cell lines.
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Logical Relationship: SGI-7079 and Overcoming
Erlotinib Resistance
Preclinical studies have shown that SGI-7079 can reverse resistance to EGFR inhibitors like

erlotinib in mesenchymal non-small cell lung cancer (NSCLC) models where Axl is

overexpressed.

Mesenchymal NSCLC

High Axl Expression

Erlotinib Resistance

SGI-7079 Treatment

is treated by

Axl Inhibition

Restored Erlotinib Sensitivity
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Caption: SGI-7079 reverses erlotinib resistance by inhibiting Axl in NSCLC.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b610817?utm_src=pdf-body
https://www.benchchem.com/product/b610817?utm_src=pdf-body
https://www.benchchem.com/product/b610817?utm_src=pdf-body-img
https://www.benchchem.com/product/b610817?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The preclinical data for SGI-7079 demonstrate its potent and selective inhibition of Axl kinase,

leading to anti-proliferative and anti-migratory effects in various cancer models in vitro. In vivo,

SGI-7079 shows dose-dependent tumor growth inhibition and can enhance the efficacy of

immunotherapy. These findings support the continued investigation of SGI-7079 as a potential

therapeutic agent for cancers with Axl-driven pathology. Further studies are warranted to fully

elucidate its pharmacokinetic and pharmacodynamic profile in a clinical setting.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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